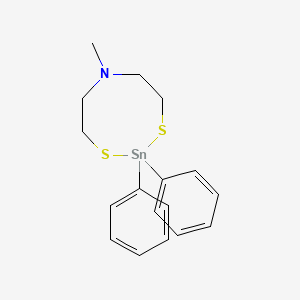
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane is a chemical compound known for its unique structure and properties This compound belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane typically involves the reaction of organotin precursors with sulfur and nitrogen-containing reagents. One common method includes the reaction of diphenyltin dichloride with methylamine and sulfur sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3,6,2-dithiazastannocane: Similar structure but lacks the methyl group.
6-Methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane derivatives: Various derivatives with different substituents on the phenyl rings or the tin atom.
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms in its structure, which enhances its reactivity and potential applications. The methyl group also contributes to its distinct chemical properties compared to similar compounds.
特性
CAS番号 |
115153-03-2 |
|---|---|
分子式 |
C17H21NS2Sn |
分子量 |
422.2 g/mol |
IUPAC名 |
6-methyl-2,2-diphenyl-1,3,6,2-dithiazastannocane |
InChI |
InChI=1S/2C6H5.C5H13NS2.Sn/c2*1-2-4-6-5-3-1;1-6(2-4-7)3-5-8;/h2*1-5H;7-8H,2-5H2,1H3;/q;;;+2/p-2 |
InChIキー |
NUUHRANSVQKDLX-UHFFFAOYSA-L |
正規SMILES |
CN1CCS[Sn](SCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


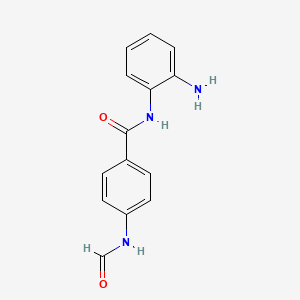
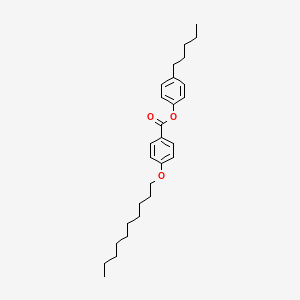
![2-[4-Bromo-1-methyl-2-(methylsulfanyl)-1h-imidazol-5-yl]-1-(5-methylpyrazin-2-yl)propan-2-ol](/img/structure/B14313955.png)
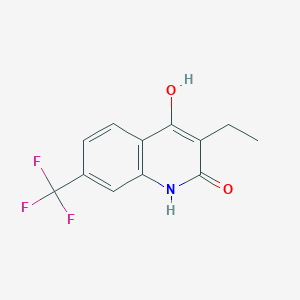
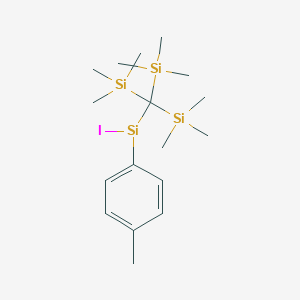
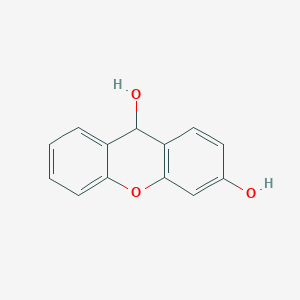
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
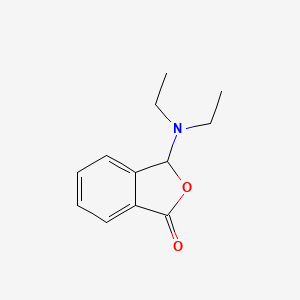
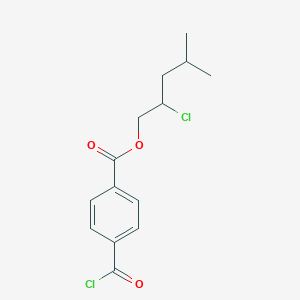
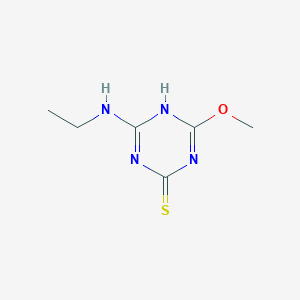
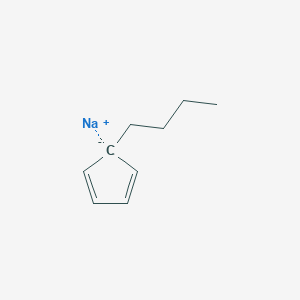
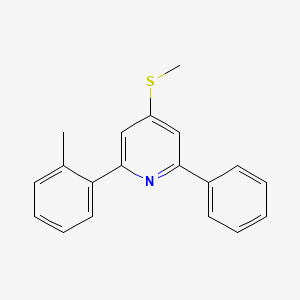
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

